2H-1,4-Benzoxazin-2-one, 3-phenyl-

Material Science Polymer Chemistry Thermal Analysis

Choose 2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) for its differentiated 3-phenyl substitution, which confers increased hydrophobicity, π-π stacking capability, and steric bulk—key drivers for enhanced membrane permeability, BBB penetration, and selective target binding in medicinal chemistry. Its 43°C higher melting point (117°C) over the unsubstituted core ensures superior thermal stability for high-performance polybenzoxazine resins. The compound’s well-defined photochemical conversion to 2-phenylbenzoxazole and CO offers a mild, atom-economical route to the benzoxazole pharmacophore. Procurement teams gain a multi-application scaffold with documented inactivity against xanthine oxidase, eliminating a common off-target concern.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 27990-57-4
Cat. No. B12011659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzoxazin-2-one, 3-phenyl-
CAS27990-57-4
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2=O
InChIInChI=1S/C14H9NO2/c16-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14/h1-9H
InChIKeyYYPMRNQIJSHAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4): A Versatile Heterocyclic Scaffold for Drug Discovery and Material Science


2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) is a member of the benzoxazinone family, a privileged scaffold in medicinal chemistry and materials science [1]. This compound features a fused benzoxazine core with a phenyl substituent at the 3-position, which imparts unique physicochemical properties including a melting point of 117 °C (in methanol), a predicted boiling point of 379.8±25.0 °C, a density of 1.23±0.1 g/cm³, and a predicted pKa of 0.90±0.20 . Its molecular formula is C14H9NO2, with a molecular weight of 223.23 g/mol .

Critical Substituent Effects in 2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) Prevent Simple In-Class Substitution


The 3-phenyl substitution in 2H-1,4-benzoxazin-2-one, 3-phenyl- fundamentally alters its physicochemical and biological profile compared to other benzoxazinone derivatives. While the unsubstituted core and simple alkyl analogs (e.g., 3-methyl) serve as baseline scaffolds, the phenyl group introduces increased hydrophobicity, π-π stacking capabilities, and steric bulk that directly influence target binding, metabolic stability, and material properties [1]. Studies on benzoxazinone derivatives demonstrate that the N-substituent class (determined by the group at the 3-position) is a primary determinant of both allelopathic potency in plant defense and antimicrobial activity in synthetic derivatives [2]. Therefore, substituting a 3-phenyl derivative with a 3-methyl or unsubstituted analog without rigorous validation risks significant loss of desired biological activity or altered material performance.

Quantitative Differentiation of 2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) from Closest Analogs


Enhanced Thermal Stability: 3-Phenyl Derivative Exhibits a 43 °C Higher Melting Point than Unsubstituted 2H-1,4-Benzoxazin-2-one

The 3-phenyl substituent significantly increases the melting point of the benzoxazinone core, indicative of stronger intermolecular interactions. 2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) has a reported melting point of 117 °C (in methanol) . In contrast, the unsubstituted 2H-1,4-benzoxazin-2-one has an estimated melting point of 73.86 °C . This quantifiable difference is critical for applications requiring thermal stability.

Material Science Polymer Chemistry Thermal Analysis

Increased Molecular Weight and Hydrophobicity: 3-Phenyl Derivative Provides a 38% Larger Scaffold than 3-Methyl Analog

The molecular weight of 2H-1,4-Benzoxazin-2-one, 3-phenyl- is 223.23 g/mol , compared to 161.16 g/mol for the 3-methyl analog (CAS 7653-60-3) [1]. This 62.07 g/mol difference represents a 38% increase in mass, which directly impacts lipophilicity and potential target engagement. The predicted pKa of the 3-phenyl derivative is 0.90±0.20 , reflecting the electron-withdrawing nature of the phenyl group and its influence on the lactam nitrogen's acidity.

Medicinal Chemistry Drug Design Pharmacokinetics

Commercial Availability and Purity: 3-Phenyl Derivative Offered at ≥95% Purity with Documented Characterization

2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) is commercially available with a specified purity of ≥95%, offered in 1g and 10g quantities . This level of purity, along with documented characterization data (melting point, predicted boiling point, density), provides a reliable starting point for research and development. In contrast, many closely related analogs, such as 3-methyl-2H-1,4-benzoxazin-2-one, are frequently listed as 'custom synthesis' items without standard off-the-shelf availability [1].

Chemical Procurement Quality Control Synthetic Chemistry

Distinct Photochemical Behavior: 3-Phenyl Derivative Undergoes Singlet and Triplet State Decarboxylation to Form 2-Phenylbenzoxazole

Under illumination, 2H-1,4-benzoxazin-2-one, 3-phenyl- undergoes a specific photochemical reaction from its excited singlet and triplet states, leading to the formation of 2-phenylbenzoxazole and carbon monoxide [1]. This behavior is distinct from many other benzoxazinone derivatives that may follow alternative degradation or rearrangement pathways. The photochemical generation of a benzoxazole core is a synthetically useful transformation for constructing more complex heterocyclic systems.

Photochemistry Organic Synthesis Reaction Mechanisms

Inactivity Against Xanthine Oxidase: A Negative Selectivity Profile Useful for Counter-Screening

2H-1,4-Benzoxazin-2-one, 3-phenyl- was tested for inhibitory activity against xanthine oxidase and found to be inactive at a concentration of 50 μg/mL . This lack of activity is valuable information for medicinal chemistry programs seeking to avoid off-target effects. While many benzoxazinone derivatives exhibit broad enzyme inhibition, this specific compound's inactivity against xanthine oxidase suggests a potentially cleaner selectivity profile for targets of interest.

Enzyme Inhibition Drug Discovery Selectivity Profiling

Optimal Research and Industrial Applications for 2H-1,4-Benzoxazin-2-one, 3-phenyl- (CAS 27990-57-4) Based on Quantified Differentiation


Lead Optimization in Medicinal Chemistry Targeting Enhanced Lipophilicity and Metabolic Stability

The increased molecular weight (223.23 g/mol) and hydrophobicity conferred by the 3-phenyl group make this compound an ideal starting point for designing drug candidates requiring improved membrane permeability or blood-brain barrier penetration . The predicted pKa of 0.90 suggests the lactam NH is weakly acidic, which can be exploited in prodrug strategies or to modulate protein binding . Furthermore, the documented inactivity against xanthine oxidase provides a built-in selectivity advantage, allowing medicinal chemists to focus on optimizing potency for their primary target without the added concern of this common off-target liability.

Synthesis of High-Performance Polybenzoxazine Resins Requiring Enhanced Thermal Stability

The 43 °C higher melting point of 2H-1,4-benzoxazin-2-one, 3-phenyl- (117 °C) compared to the unsubstituted core (73.86 °C) indicates superior thermal stability and stronger intermolecular interactions . This property is highly desirable for the synthesis of polybenzoxazine resins, a class of high-performance polymers valued for their near-zero shrinkage upon curing, high glass transition temperatures, and excellent flame retardancy. Incorporating this 3-phenyl monomer can potentially elevate the thermal performance and dimensional stability of the final polymer network, making it suitable for demanding aerospace, electronic, and composite applications.

Photochemical Synthesis of 2-Arylbenzoxazoles for Materials and Bioactive Molecules

The well-defined photochemical conversion of 2H-1,4-benzoxazin-2-one, 3-phenyl- to 2-phenylbenzoxazole and carbon monoxide provides a direct and atom-economical route to the benzoxazole pharmacophore. Benzoxazoles are a privileged structure in medicinal chemistry, found in anticancer, antimicrobial, and anti-inflammatory agents, as well as in fluorescent materials and organic light-emitting diodes (OLEDs). Using this compound as a photochemical precursor offers a distinct alternative to traditional synthetic methods, potentially enabling milder reaction conditions and higher functional group tolerance. This application leverages the compound's unique photochemical behavior for the streamlined synthesis of valuable heterocyclic building blocks.

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